Product packaging for 3-Oxabicyclo[3.2.0]heptan-6-amine(Cat. No.:)

3-Oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B15229842
M. Wt: 113.16 g/mol
InChI Key: ILYYOUOYMCOHSN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]heptan-6-amine (CAS 1824478-89-8) is a bicyclic organic compound featuring an amine functional group on a fused oxetane-cyclobutane ring system . With a molecular formula of C 6 H 11 NO and a molecular weight of 113.16 g/mol, this amine serves as a valuable and versatile scaffold in medicinal chemistry and drug discovery research . Its rigid, three-dimensional structure, characterized by a high fraction of sp 3 carbons (Fsp 3 ), makes it a promising bioisostere for flat aromatic systems, potentially improving the solubility, metabolic stability, and selectivity of lead compounds . The primary amine group allows for straightforward derivatization, enabling researchers to synthesize a diverse array of analogs, such as N-propyl and N-cyclobutyl derivatives, for structure-activity relationship (SAR) studies . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B15229842 3-Oxabicyclo[3.2.0]heptan-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-oxabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C6H11NO/c7-6-1-4-2-8-3-5(4)6/h4-6H,1-3,7H2

InChI Key

ILYYOUOYMCOHSN-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2C1N

Origin of Product

United States

Synthetic Strategies for 3 Oxabicyclo 3.2.0 Heptan 6 Amine and Its Analogs

Retrosynthetic Analysis of the 3-Oxabicyclo[3.2.0]heptane Scaffold

Retrosynthetically, the 3-oxabicyclo[3.2.0]heptane scaffold can be disconnected through a [2+2] cycloaddition, revealing a five-membered ring precursor and an alkene. This strategic bond cleavage highlights the most common and effective approach to constructing this bicyclic system. The five-membered ring is often a cyclopentenone derivative, while the alkene partner can vary, influencing the final substitution pattern of the bicyclo[3.2.0]heptane core.

Further disconnection of the cyclopentenone precursor can lead to simpler, acyclic starting materials. The amine group at the 6-position can be envisioned as being introduced via functional group interconversion from a ketone or another suitable functional group present on the bicyclic core. evitachem.com Alternatively, the amine functionality can be incorporated into one of the starting materials prior to the cycloaddition.

Formation of the Bicyclo[3.2.0]heptane Core

The construction of the bicyclo[3.2.0]heptane core is the cornerstone of synthesizing 3-oxabicyclo[3.2.0]heptan-6-amine and its analogs. Both photochemical and thermal cycloaddition reactions are employed to forge the characteristic fused four- and five-membered ring system.

Photochemical [2+2] Cycloaddition Methodologies

Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of the bicyclo[3.2.0]heptane skeleton. researchgate.net This approach involves the light-induced reaction between two double bonds to form a cyclobutane (B1203170) ring. The reaction can be carried out in an intermolecular or intramolecular fashion.

Intermolecular [2+2] photocycloaddition reactions involve the reaction of a cyclic enone, such as a cyclopentenone derivative, with an alkene. msu.edu For instance, the reaction of 2-cyclopenten-1-one (B42074) with vinyl acetate, upon photochemical excitation, yields a bicyclo[3.2.0]heptane derivative. arkat-usa.org These reactions can sometimes produce a mixture of regioisomers and stereoisomers. msu.edu The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the nature of the substituents on both the enone and the alkene, as well as the reaction conditions. msu.eduresearchgate.net

A variety of alkenes can be employed in these reactions, leading to a diverse range of functionalized bicyclo[3.2.0]heptanes. researchgate.net The use of functionalized alkenes allows for the introduction of various substituents onto the bicyclic core, which can then be further elaborated to introduce the desired amine functionality.

Intramolecular [2+2] photocycloadditions offer a highly efficient and often stereoselective route to the bicyclo[3.2.0]heptane core. acs.orgresearchgate.netacs.org In this approach, the two reacting alkene moieties are tethered together within the same molecule. A common strategy involves the photocyclization of diallyl ethers or similar 1,6-dienes. acs.orgresearchgate.netacs.orgtaltech.eeacs.org

This intramolecular approach often leads to the formation of a single, stereochemically pure product. researchgate.net The tether connecting the two alkene units plays a crucial role in controlling the stereochemical outcome of the reaction. The synthesis of 3-oxabicyclo[3.2.0]heptane derivatives is particularly well-suited to this method, as the oxygen atom can be incorporated into the tether, as seen in the cyclization of diallyl ethers. taltech.ee

The efficiency and selectivity of photochemical [2+2] cycloadditions can be significantly enhanced through the use of catalysts, particularly copper(I) salts. acs.orgresearchgate.netacs.org Copper(I) catalysis is especially effective in intramolecular photocycloadditions of 1,6-dienes, such as diallyl ethers. acs.orgresearchgate.netacs.orgtaltech.eeresearchgate.net

The copper(I) catalyst is believed to coordinate to both double bonds of the diene, pre-organizing the molecule for the cycloaddition reaction. taltech.ee This coordination facilitates the [2+2] cycloaddition upon irradiation with light, often leading to high yields and excellent diastereoselectivity. acs.orgacs.org This method provides a cost-effective and efficient means for constructing the bicyclo[3.2.0]heptane framework under mild reaction conditions. acs.orgacs.org Recent advancements have also explored the use of visible light in conjunction with copper catalysts, further enhancing the sustainability of this synthetic strategy. acs.orgacs.org

Thermal Cycloaddition Approaches

While photochemical methods are more common, thermal [2+2] cycloaddition reactions can also be employed to construct the bicyclo[3.2.0]heptane core. researchgate.net These reactions typically require higher temperatures to overcome the activation energy barrier for the cycloaddition.

One example involves the intramolecular cyclization of α,β-unsaturated ketenes. These highly reactive intermediates can be generated in situ and undergo a [2+2] cycloaddition to form the bicyclo[3.2.0]heptane ring system. taltech.ee For instance, an α,β-unsaturated ketene (B1206846) generated from a 3-hydroxy-6-heptenoic acid derivative can cyclize to afford a bicyclo[3.2.0]hept-3-en-6-one with high selectivity. taltech.ee While effective, the high reactivity of ketenes and the required reaction conditions can sometimes limit the functional group tolerance of this approach.

Rearrangement Reactions Leading to the Bicyclic Framework

The construction of the 3-oxabicyclo[3.2.0]heptane skeleton, a key structural motif, can be achieved through elegant rearrangement reactions. These transformations leverage thermodynamic driving forces, such as the release of ring strain, to guide the formation of the desired fused ring system from carefully designed precursors.

One notable strategy involves the rearrangement of spirocyclic compounds. For instance, the rearrangement of a 3-oxaspiro taltech.eetaltech.eeheptane derivative, specifically a diol, can be induced by heat or acid treatment to furnish the related 3-oxabicyclo taltech.eethieme.comthieme.comheptane framework. rsc.org While this yields a slightly different bicyclic system, the underlying principle of skeletal reorganization is a key concept in forming such strained structures.

Pinacol-type rearrangements of alkoxycyclobutane derivatives also offer a powerful route to substituted five-membered rings, which constitute half of the target bicyclic system. acs.org These reactions proceed through carbocationic intermediates, where the migration of a carbon-carbon bond facilitates a ring expansion or contraction, ultimately leading to the desired cyclopentanone (B42830) substructure. acs.org Similarly, gold-catalyzed cascade reactions of alkynyl cyclopropyl (B3062369) ketones can lead to the formation of bicyclic [3.2.0]heptane skeletons through a sequence involving cyclopropyl ring expansion. beilstein-journals.org The Stork epoxy-nitrile ring opening is another method used to access the bicyclo[3.2.0]heptane subunit. researchgate.net

Ring Expansion/Contraction Strategies

Ring expansion and contraction reactions provide another strategic avenue to the 3-oxabicyclo[3.2.0]heptane core. These methods often start with more readily available ring systems and manipulate them to achieve the target fused cyclobutane-tetrahydrofuran structure.

A classic example of ring expansion is the De Mayo reaction, which involves a photochemical [2+2] cycloaddition followed by a retro-aldol reaction, effectively leading to a two-carbon ring expansion. thieme.com This approach can be used to construct seven-membered rings from five-membered precursors, and the principles can be adapted for the synthesis of bicyclic systems. thieme.com For instance, the expansion of bicyclo[3.2.0]heptane derivatives themselves is a strategy to access larger seven-membered rings, but the reverse, a contraction, or a related expansion of a different precursor, is conceptually relevant. thieme.com

Furthermore, photochemical ring-expansion of cyclobutanone (B123998) precursors is a documented strategy. mdpi.com Gold-catalyzed ring expansion of cyclopropylmethanols has also been shown to produce pyrrolidine (B122466) products through cycloisomerization, demonstrating the utility of small, strained rings in building larger, more complex heterocyclic systems. beilstein-journals.org

Introduction and Functionalization of the Amine Moiety at Position 6

Once the 3-oxabicyclo[3.2.0]heptane framework is established, the next critical phase is the introduction and functionalization of the amine group at the C-6 position. This is typically accomplished on a ketone precursor, 3-oxabicyclo[3.2.0]heptan-6-one.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for converting a ketone into an amine. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone (3-oxabicyclo[3.2.0]heptan-6-one) with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride) or a primary amine. This intermediate is then reduced in situ to the desired amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. For example, in the synthesis of related spiro-bicyclic amines, reductive amination is a key step for installing the amine functionality. In a similar vein, the synthesis of oxa-analogues of tropane (B1204802) alkaloids may involve reductive amination as a key step. uni-regensburg.de

Nucleophilic Substitution Reactions

Nucleophilic substitution offers an alternative route to introduce the amine group. This approach requires a precursor where the C-6 position is functionalized with a suitable leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate or mesylate).

An appropriate nitrogen nucleophile, such as ammonia, an azide (B81097) salt (which can be later reduced to the amine), or a protected amine, is then used to displace the leaving group. The reaction's success often depends on the stereochemistry of the substrate and the potential for competing elimination reactions. This method is noted as a viable pathway for introducing amine functionality onto the bicyclic structure. For example, in the synthesis of related bicyclo[3.1.0]hexane building blocks, nucleophilic substitution of a bromide with potassium thioacetate (B1230152) (KSAc) proceeds via an SN2 mechanism, demonstrating the feasibility of this approach on strained bicyclic systems. chemrxiv.org

Intramolecular Nitrene Insertion

A more advanced and powerful strategy for forming C-N bonds is through intramolecular nitrene insertion. This method involves generating a highly reactive nitrene intermediate from a precursor, such as an azide, that is tethered to the molecule. The nitrene can then insert into a C-H bond at a suitable position.

While direct C-H amination at the C-6 position of the pre-formed bicyclic alkane is challenging, this strategy can be envisioned using a precursor designed to place the nitrene in proximity to the target C-H bond. For instance, rhodium-catalyzed C-H amination reactions have been used for the late-stage functionalization of complex natural products via nitrene insertion. rsc.org Similarly, copper(I) complexes can catalyze the transfer of a nitrene group to Si-H bonds, a process that proceeds via a homolytic cleavage and rebound mechanism, analogous to C-H amination. acs.org These catalytic systems highlight the potential for developing selective C-H amination methods for scaffolds like 3-oxabicyclo[3.2.0]heptane. acs.orgrsc.org

Strategies for Late-Stage Amine Introduction

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is a highly desirable strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies. Introducing the C-6 amine onto the 3-oxabicyclo[3.2.0]heptane core as a final step would be a prime example of LSF.

Direct C-H amination is the most sought-after LSF method. osi.lv This involves the selective activation and replacement of a C-H bond with a C-N bond. Transition-metal catalysis, often using rhodium or copper, is a key enabler for these transformations. rsc.orgnih.gov For example, rhodium-catalyzed reactions using iodine(III) oxidants can perform inter- and intramolecular nitrene insertions into C-H bonds with high regio- and stereoselectivity on complex molecules. rsc.org The development of directing groups that can override the potential for catalyst poisoning by heteroatoms within the substrate is crucial for applying these methods to molecules like this compound. nih.gov Another approach is the Hoffmann-Löffler-Freytag reaction, which proceeds via a radical mechanism involving an N-haloamine intermediate, to form saturated nitrogen heterocycles. wordpress.com These advanced methods represent the cutting edge of synthetic chemistry and hold significant promise for the efficient, late-stage synthesis of this and related amine-containing scaffolds. acs.org

Development of Green Chemistry Approaches for Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry seeks to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. Several strategies are being explored that align with these principles for the synthesis of the 3-Oxabicyclo[3.2.0]heptane scaffold and its precursors.

A key reaction in forming the bicyclic core is the [2+2] cycloaddition. acs.org Traditionally, these reactions are induced by high-energy UV light. A greener alternative involves the use of visible-light photocatalysis with ruthenium (Ru) or iridium (Ir) complexes, which operates under milder conditions and reduces energy consumption. taltech.ee Copper(I)-catalyzed photocycloadditions have also been reported as an effective method. taltech.ee

Biocatalysis represents another cornerstone of green chemistry. The enzymatic synthesis of the ketone precursor, (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one, using baker's yeast (Saccharomyces cerevisiae) or other fungi has been reported. vulcanchem.com This approach avoids harsh reagents and often provides high stereoselectivity under mild, aqueous conditions.

The choice of solvent is also a critical factor. While many cycloaddition reactions are performed in organic solvents, efforts to use more environmentally friendly media are ongoing. The use of water as a solvent, where feasible, or the reduction of solvent volume contributes to a greener synthetic profile.

Interactive Table: Green Chemistry Strategies in the Synthesis of this compound Precursors

Green Chemistry PrincipleSynthetic StepMethodBenefit
Catalysis Bicyclic Core FormationVisible-light photocatalysis (Ru/Ir complexes) taltech.eeReduced energy consumption, milder conditions than UV photolysis.
Catalysis Bicyclic Core FormationCopper(I)-catalyzed photocycloaddition taltech.eeUse of a less toxic and more abundant metal catalyst.
Biocatalysis Ketone Precursor SynthesisEnzymatic reduction with Baker's Yeast vulcanchem.comHigh stereoselectivity, mild aqueous conditions, avoids hazardous reagents.
Energy Efficiency Bicyclic Core FormationPhotochemical cycloadditions acs.orgaklectures.comLight as a "reagent" can be more efficient than thermal routes that require high temperatures.

Reactions Involving the Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation and sulfonylation reactions. These transformations are fundamental in peptide synthesis and for the introduction of various functional groups.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivatives. These reactions are generally high-yielding and proceed under mild conditions. For instance, the acylation with benzoyl chloride would produce N-(3-oxabicyclo[3.2.0]heptan-6-yl)benzamide.

Sulfonylation: Similarly, sulfonylation is achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base. This results in the formation of stable sulfonamides, which are significant pharmacophores in many drug molecules.

ReagentProductReaction Conditions
Acetyl ChlorideN-(3-oxabicyclo[3.2.0]heptan-6-yl)acetamideBase (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature
Benzoyl ChlorideN-(3-oxabicyclo[3.2.0]heptan-6-yl)benzamideBase (e.g., pyridine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature
p-Toluenesulfonyl ChlorideN-(3-oxabicyclo[3.2.0]heptan-6-yl)-4-methylbenzenesulfonamideBase (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature
Methanesulfonyl ChlorideN-(3-oxabicyclo[3.2.0]heptan-6-yl)methanesulfonamideBase (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature

Alkylation and Arylation Reactions

Alkylation: The nitrogen atom of this compound can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For a related compound, 2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride, substitution at the nitrogen atom to introduce diverse derivatives has been noted. evitachem.com

Arylation: The introduction of an aryl group onto the amine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. This reaction is a powerful tool for the synthesis of N-aryl derivatives of this compound, which are of interest in medicinal chemistry.

Reaction TypeReagentCatalyst/ConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., Iodomethane)Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF)Secondary or Tertiary Amine
N-ArylationAryl Bromide (e.g., Bromobenzene)Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., BINAP), base (e.g., NaOtBu)N-Aryl Amine

Formation of Amides, Ureas, and Carbamates

Amides: Beyond acylation with activated carboxylic acid derivatives, amides can also be formed through direct coupling of this compound with carboxylic acids using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Ureas: The reaction of this compound with isocyanates provides a straightforward route to urea (B33335) derivatives. This addition reaction is typically rapid and high-yielding. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by addition of another amine, can be used to synthesize unsymmetrical ureas.

Carbamates: Carbamates can be synthesized by reacting the amine with chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. Another approach involves the reaction with a carbonyl donor like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of an alcohol.

Product TypeReagentGeneral Conditions
AmideCarboxylic AcidCoupling agent (e.g., DCC, EDC), solvent (e.g., DMF, DCM)
UreaIsocyanate (e.g., Phenyl isocyanate)Aprotic solvent (e.g., THF, DCM), room temperature
CarbamateChloroformate (e.g., Ethyl chloroformate)Base (e.g., triethylamine), aprotic solvent (e.g., DCM)

Oxidations and Reductions of the Amine

The amine functionality of this compound can undergo both oxidation and reduction reactions, although specific examples for this compound are not extensively documented. For the related 2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride, oxidation can lead to oxides or nitroso derivatives, while reduction can form hydroxylamines or amides. evitachem.com In a broader context, primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. The reduction of the amine functionality itself is less common, but derivatives such as amides or imines formed from the amine can be readily reduced. For instance, an N-acyl derivative can be reduced to the corresponding secondary amine using reducing agents like lithium aluminum hydride (LiAlH4).

Reactions of the Oxa-Bicyclic System

The strained bicyclic ether system of this compound is susceptible to ring-opening reactions under certain conditions, providing a pathway to functionalized cyclopentane (B165970) derivatives.

Ring-Opening Reactions of the Ether

The ether linkage in the 3-oxabicyclo[3.2.0]heptane core can be cleaved under acidic conditions. researchgate.net The strain in the fused ring system can facilitate this process. The regioselectivity and stereoselectivity of the ring-opening would be influenced by the nature of the acid catalyst and the substitution pattern on the bicyclic framework. For example, treatment with a Lewis acid could lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile to yield a substituted cyclopentanol (B49286) derivative.

Reaction TypeReagent/CatalystPotential Product
Acid-Catalyzed Ring OpeningLewis Acid (e.g., BF3·OEt2)Functionalized Cyclopentanol
Nucleophilic Ring OpeningStrong NucleophileFunctionalized Cyclopentane

Functionalization at Other Positions of the Bicyclic Core

Beyond modifications at the amine group, the 3-oxabicyclo[3.2.0]heptane core can be functionalized at other positions, enabling the synthesis of a diverse range of derivatives. One notable transformation involves the photochemical [2+2] cycloaddition of 4-hydroxycyclopent-2-enone derivatives with various alkenes. This method provides access to functionalized bicyclo[3.2.0]heptanes. While intermolecular reactions often result in a mixture of exo and endo adducts, intramolecular versions of this reaction can yield a single, stereochemically pure product. This approach serves as a pathway to rigid, trioxygenated skeletons. researchgate.net

Another strategy for functionalization is the Paternò-Büchi reaction between benzaldehyde (B42025) and trimethylsilyloxycyclopentene. This reaction leads to the formation of silyl (B83357) ether derivatives of 6-oxabicyclo[3.2.0]heptan-1-ol. These bicyclic structures can then undergo selective reductive ring opening or acid-catalyzed pinacol-type rearrangements with high regioselectivity. researchgate.net

Furthermore, the synthesis of bicyclo[3.2.0]hept-3-en-6-ones can be achieved from 3-hydroxy-6-heptenoic acid. This transformation proceeds via an intramolecular [2+2] cyclization of an α,β-unsaturated ketene intermediate, yielding the thermodynamically more stable product with high selectivity. taltech.ee

The following table summarizes various functionalization reactions on the bicyclic core:

Starting MaterialReagent(s)Product TypeKey Features
4-Hydroxycyclopent-2-enone derivativesAlkenes (photochemical)Functionalized bicyclo[3.2.0]heptanesIntermolecular: exo/endo mixture; Intramolecular: single stereoisomer researchgate.net
Benzaldehyde and trimethylsilyloxycyclopentene-Silyl ether derivatives of 6-oxabicyclo[3.2.0]heptan-1-olCan undergo selective ring opening or rearrangement researchgate.net
3-Hydroxy-6-heptenoic acid-Bicyclo[3.2.0]hept-3-en-6-onesIntramolecular [2+2] cyclization taltech.ee

Cycloaddition Reactions with Derivatives (e.g., as acetylene (B1199291) equivalent)

Derivatives of the 3-oxabicyclo[3.2.0]heptane framework are effective participants in cycloaddition reactions. For instance, 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione, which can be viewed as a cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), serves as an acetylene equivalent in both 1,3-dipolar and Diels-Alder cycloadditions. rsc.org It readily reacts with a variety of partners, including nitrile oxides, diazomethane (B1218177), and cyclopentadiene. rsc.org In these reactions, the sterically favored anti-isomers are formed exclusively. rsc.org Subsequent flash vacuum pyrolysis of the resulting adducts can lead to thermal fragmentation, either through a retro-cleavage or by the loss of maleic anhydride, to produce compounds that are formally derived from the reaction of acetylene in the cycloaddition step. rsc.org

The intramolecular [2+2] photocycloaddition of diallyl ethers derived from (R)-glyceraldehyde can produce 3-oxabicyclo[3.2.0]heptanes with high diastereoselectivity. acs.org This approach has been utilized in the formal synthesis of natural products. acs.org Copper(I)-catalyzed intramolecular [2+2] photocycloadditions have also been employed to generate the bicyclo[3.2.0]heptane core with excellent diastereoselectivity, which is a key step in the synthesis of complex molecules. acs.org

Below is a table detailing cycloaddition reactions involving derivatives:

DerivativeReaction TypeReactant(s)Product Characteristics
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione1,3-Dipolar Cycloaddition, Diels-AlderNitrile oxides, diazomethane, cyclopentadieneForms sterically favored anti-isomers exclusively rsc.org
Diallyl ethersIntramolecular [2+2] Photocycloaddition-High diastereoselectivity acs.org
Glucose-derived 1,6-heptadienesCu(I)-catalyzed Intramolecular [2+2] Photocycloaddition-High yield and excellent diastereoselectivity acs.org

Mechanistic Investigations of Key Transformations

The mechanism of action for transformations involving this compound and its derivatives is closely tied to its bicyclic structure. evitachem.com This rigid framework allows it to fit into specific binding sites, which is a key aspect of its biological interactions. evitachem.com

In the context of cycloaddition reactions, the thermal fragmentation of adducts formed from 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione is proposed to proceed through a concerted pathway rather than a stepwise radical mechanism for the conversion into the 'formal acetylene cycloadduct'. rsc.org

For platinum-catalyzed cycloisomerization of allenynes leading to related 3-azabicyclo[3.2.0]heptane systems, the reaction mechanism involves the formation of a carbocation intermediate that is in equilibrium with its bicyclic resonance forms. taltech.ee The subsequent reaction pathway, leading to either the bicyclic product or a monocyclic derivative, is dependent on the reaction medium. taltech.ee In a non-nucleophilic solvent like toluene, reductive elimination from a platinum intermediate furnishes the bicyclic system. taltech.ee However, in a nucleophilic solvent like methanol (B129727), the carbocation is trapped, leading to ring opening and the formation of a monocyclic product. taltech.ee

Catalytic Applications of this compound and its Derivatives

While direct catalytic applications of this compound itself are not extensively documented in the provided search results, derivatives of the broader bicyclo[3.2.0]heptane family show significant promise in catalysis. For example, the use of chiral ligands in copper(I)-catalyzed photocycloadditions has been explored to achieve enantiomerically pure bicyclo[3.2.0]heptanes, although enantioselectivities have been reported as low. acs.org A more successful approach has been the use of chiral auxiliaries, which have achieved a diastereomeric excess of up to 60%. acs.org

Related bicyclic amine structures, such as cyclopropylamines, have demonstrated versatility as building blocks in photoredox catalysis for [3+2] annulation reactions with alkenes to construct more complex cyclic amines. acs.org These reactions are initiated by the irreversible ring opening of the cyclopropylamine (B47189) upon oxidation to a nitrogen radical cation. acs.org This strategy has been applied in both intra- and intermolecular cycloadditions. acs.org

The Research Landscape of Oxabicyclic Amines: a Focused Review

Research Landscape of Oxabicyclic Amines: A Focused Literature Review

Current Trends and Emerging Areas in Bicyclo[3.2.0]heptane Chemistry

The chemistry of bicyclo[3.2.0]heptane derivatives is a dynamic field, with several key trends shaping its trajectory. A dominant theme is the development of efficient and stereoselective synthetic methodologies. Photocycloaddition reactions, particularly [2+2] cycloadditions, are a cornerstone for constructing the bicyclo[3.2.0]heptane core. taltech.ee These reactions often utilize readily available starting materials and can be catalyzed by transition metals, such as copper(I), or driven by visible light, offering a green and efficient route to these complex structures. taltech.ee

Beyond synthesis, the applications of bicyclo[3.2.0]heptanes are expanding. They are recognized as important intermediates in the total synthesis of natural products. taltech.ee Furthermore, their rigid framework makes them ideal candidates for use as molecular scaffolds in drug discovery. By decorating the bicyclic core with various functional groups, chemists can create libraries of compounds for screening against biological targets. A notable application is in the development of nucleoside analogues, where the bicyclo[3.2.0]heptane moiety can act as a sugar substitute, potentially leading to new antiviral and anticancer agents. taltech.ee

An emerging area of interest is the use of bicyclo[3.2.0]heptane derivatives in materials science. Their unique topology can be exploited to create novel polymers and functional materials with specific physical and electronic properties.

Comparison with Related Azabicyclo and Carbocyclic Systems

The properties and applications of this compound can be better understood by comparing it to its nitrogen-containing (azabicyclo) and all-carbon (carbocyclic) counterparts.

Azabicyclo[3.2.0]heptane Systems: The replacement of the oxygen atom in the 3-oxabicyclo[3.2.0]heptane scaffold with a nitrogen atom gives rise to the 3-azabicyclo[3.2.0]heptane system. These nitrogen-containing analogues are of significant interest in medicinal chemistry, most notably as core structures in carbapenem (B1253116) antibiotics. taltech.ee The nitrogen atom provides a handle for further functionalization and can also participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. The synthesis of 3-azabicyclo[3.2.0]heptanes also frequently employs photochemical [2+2] cycloaddition reactions. researchgate.net

Carbocyclic Bicyclo[3.2.0]heptane Systems: The parent carbocyclic bicyclo[3.2.0]heptane system, lacking any heteroatoms, serves as a fundamental building block in organic synthesis. Its rigid, three-dimensional structure is often used to control the stereochemical outcome of reactions on appended functional groups. While less common in drug discovery as a core scaffold compared to its heterocyclic analogues, the carbocyclic system is a key component of various natural products and complex organic molecules.

The presence of the ether linkage in 3-oxabicyclo[3.2.0]heptane introduces polarity and the potential for hydrogen bond acceptance, distinguishing its physicochemical properties from the purely hydrocarbon framework of the carbocyclic system. This can influence factors such as solubility and metabolic stability, which are critical in the design of new drugs. chemrxiv.org

Feature3-Oxabicyclo[3.2.0]heptane3-Azabicyclo[3.2.0]heptaneCarbocyclic Bicyclo[3.2.0]heptane
Key Heteroatom OxygenNitrogenNone
Key Functional Group EtherSecondary/Tertiary AmineAlkane
Primary Research Focus Medicinal Chemistry Building Block, Nucleoside AnaloguesAntibiotics (Carbapenems), Medicinal Chemistry ScaffoldsNatural Product Synthesis, Stereochemical Control
Potential for H-Bonding AcceptorAcceptor & Donor (if N-H present)None

Research Objectives and Scope of Investigation for this compound

The primary research objective for this compound is its utilization as a versatile building block in the synthesis of more complex and functionally rich molecules. evitachem.com Its bifunctional nature, possessing both a nucleophilic amine and a polar ether, within a conformationally restricted framework, makes it an attractive starting material for creating diverse chemical libraries for drug discovery.

A significant area of investigation is the incorporation of the this compound scaffold into novel chemical entities with potential therapeutic applications. The rigid structure can help in positioning other pharmacophoric groups in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. Research in this area is directed towards exploring its utility in the development of inhibitors for various enzymes and receptors. evitachem.com

The scope of investigation also includes the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound. As biological systems are chiral, the ability to synthesize specific stereoisomers is crucial for understanding structure-activity relationships and for the development of effective and safe pharmaceuticals.

Furthermore, the exploration of the chemical reactivity of this compound is an ongoing objective. Understanding how the amine and the bicyclic framework react under various conditions will expand its utility as a synthetic intermediate. This includes reactions such as N-alkylation, N-acylation, and modifications of the bicyclic core itself. evitachem.com

Stereochemical Aspects of 3 Oxabicyclo 3.2.0 Heptan 6 Amine Synthesis and Derivatization

Inherent Stereochemistry of the Bicyclo[3.2.0]heptane System

The bicyclo[3.2.0]heptane skeleton is formed by the fusion of a cyclopentane (B165970) and a cyclobutane (B1203170) ring, creating a conformationally restricted and strained structure. tandfonline.com This rigidity is a defining characteristic, influencing the facial selectivity of reactions. The stereochemistry of substituents is designated using exo and endo descriptors. An exo substituent is located on the same side of the five-membered ring as the cyclobutane's C6-C7 bond, while an endo substituent is on the opposite face. The bridgehead carbons (C1 and C5) are chiral centers, unless a plane of symmetry is present. The inherent strain and fixed geometry of the bicyclo[3.2.0]heptane system often lead to high diastereoselectivity in synthetic transformations, as one face of the molecule is typically more sterically accessible to incoming reagents than the other. taltech.ee

Diastereoselective Synthesis of 3-Oxabicyclo[3.2.0]heptan-6-amine

The construction of the this compound core frequently capitalizes on the intrinsic stereochemical bias of the bicyclic system to achieve high levels of diastereoselectivity.

Substrate-Controlled Diastereoselection

In substrate-controlled approaches, the stereochemistry of the final product is dictated by the existing chiral centers in the starting material. A prevalent strategy involves the [2+2] cycloaddition of a ketene (B1206846) or its equivalent with a chiral furanone derivative. The substituents on the furanone ring direct the approach of the ketene, favoring the formation of one diastereomer. For example, the cycloaddition of dichloroketene (B1203229) to a 5-substituted furan-2(5H)-one can exhibit high diastereoselectivity, with the substituent at C5 sterically guiding the ketene to the opposite face of the ring. Subsequent chemical modifications, including reduction and amination, yield a diastereomerically enriched this compound derivative. The degree of facial selectivity is primarily a function of minimizing steric hindrance between the approaching ketene and the substituents on the furanone.

Diastereoselective Cycloaddition Reactions

Diastereoselective cycloaddition reactions are fundamental to the synthesis of the 3-oxabicyclo[3.2.0]heptane framework. crossref.org The photochemical [2+2] cycloaddition between a furan (B31954) derivative and an alkene is a well-established method. The stereochemical outcome of this reaction is highly dependent on the substituents of both reacting partners. For instance, the intramolecular photocycloaddition of diallyl ethers can proceed with high diastereoselectivity. acs.org In one study, a diallylether derived from (R)-glyceraldehyde underwent photocycloaddition to produce the corresponding 3-oxabicyclo[3.2.0]heptane with high diastereoselectivity. acs.org Similarly, the UV irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allylamines leads to the formation of 3-azabicyclo[3.2.0]heptanes with a strong preference for the exo-aryl isomer. clockss.org The regioselectivity and stereoselectivity of these cycloadditions are often rationalized by considering the stability of the diradical intermediates and the steric and electronic influences of the substituents.

Table 1: Examples of Diastereoselective Cycloaddition Reactions

ReactantsReaction TypeKey FeaturesProduct(s)Ref.
Diallylether from (R)-glyceraldehydeIntramolecular [2+2] photocycloadditionHigh diastereoselectivity3-Oxabicyclo[3.2.0]heptane derivative acs.org
trans-N-Cinnamyl-N-allylaminesIntramolecular [2+2] photocycloadditionHigh preference for exo-aryl isomerexo-Aryl-3-azabicyclo[3.2.0]heptanes clockss.org
2,3-Dihydrofuran and 2-acylaminoacrylatesMichael-aldol processStereoselective2-Oxabicyclo[3.2.0]heptane derivatives mdpi.com

Enantioselective Synthesis of this compound and its Analogs

The development of enantioselective synthetic routes is critical for accessing specific stereoisomers of this compound and its analogs for pharmacological evaluation.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. Following the desired transformation, the auxiliary is removed to provide the enantiomerically enriched product. In the synthesis of this compound analogs, a chiral auxiliary can be appended to either the furan or ketene precursor. For example, a furanone can be reacted with a chiral alcohol, such as (-)-8-phenylmenthol, to form a chiral acetal (B89532). The subsequent [2+2] cycloaddition with a ketene proceeds with high diastereoselectivity due to the steric bulk of the chiral auxiliary. acs.org Removal of the auxiliary then affords the enantiomerically enriched bicyclic ketone, a precursor to the desired amine. The use of chiral oxazolidinones as auxiliaries on bis-enone substrates has also been shown to produce enantioenriched bicyclo[3.2.0]heptane derivatives through an organophotoredox-catalyzed radical anion [2+2] photocycloaddition. mdpi.com Similarly, the Lewis acid-catalyzed [2+2] cycloaddition of N-propiolated Oppolzer's camphorsultam with a ketene acetal has been used to prepare enantioenriched cyclobutane derivatives, which are precursors to functionalized 2-oxabicyclo[3.2.0]heptan-3-ones. researchgate.net

Catalytic Asymmetric Synthesis (e.g., Chiral Lewis Acids)

Catalytic asymmetric synthesis provides a more efficient and atom-economical route to enantiopure compounds. Chiral Lewis acids have emerged as powerful catalysts for the enantioselective [2+2] cycloaddition to form the bicyclo[3.2.0]heptane core. sci-hub.se The chiral Lewis acid coordinates to one of the reactants, creating a chiral environment that biases the approach of the other reactant, leading to the preferential formation of one enantiomer. For example, a chiral aluminum bromide complex derived from an oxazaborolidine has been shown to catalyze the [2+2] cycloaddition of vinyl ethers with trifluoroethyl acrylate (B77674) with excellent yields and enantioselectivities. acs.org While the direct application to this compound synthesis is not explicitly detailed, the principle is transferable. Research into Lewis acid-catalyzed Nazarov cyclizations of silyloxyfurans has also contributed to the understanding of stereocontrol in the formation of related bicyclic systems. acs.org The development of novel chiral catalysts, including those based on copper and other transition metals, continues to be an active area of investigation to improve the enantioselectivity of these crucial cycloaddition reactions. acs.org

Enzymatic and Biocatalytic Resolutions/Transformations

The synthesis of enantiomerically pure this compound and its precursors often relies on enzymatic and biocatalytic methods to achieve high stereoselectivity. These biological approaches offer a green and efficient alternative to classical resolution techniques.

Enzymatic Kinetic Resolution: Lipases and esterases are commonly employed for the kinetic resolution of racemic mixtures of intermediates leading to the target amine. For instance, the resolution of a precursor alcohol can be achieved through enantioselective acylation, where one enantiomer is preferentially acylated by the enzyme, allowing for the separation of the slower-reacting alcohol enantiomer from its esterified counterpart.

Biocatalytic Reductions and Oxidations: Whole-cell biocatalysis and isolated enzymes, such as dehydrogenases and Baeyer-Villiger monooxygenases (BVMOs), are instrumental in establishing the stereochemistry of the bicyclo[3.2.0]heptane core. acs.orgpsu.edu The reduction of a prochiral ketone precursor, bicyclo[3.2.0]hepten-6-one, using various fungi and yeasts can yield optically active alcohols. psu.edu For example, baker's yeast has been shown to reduce (±)-bicyclo[3.2.0]hept-2-en-6-one to produce distinct stereoisomeric alcohols, (1R,5S,6S)-6-exo-alcohol and (1S,5R,6S)-6-endo-alcohol. psu.edu Other microorganisms, like Curvularia lunata, can exhibit even higher selectivity, producing a single endo-alcohol. psu.edu

The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptanone derivatives, catalyzed by BVMOs, is a key reaction for introducing the oxygen atom into the bicyclic framework to form the lactone precursor to the 3-oxabicyclo system. acs.orgucl.ac.uk The screening of diverse microorganisms and the use of miniaturized, high-throughput systems have become crucial for identifying the optimal biocatalyst and reaction conditions for these transformations. ucl.ac.ukresearchgate.netnih.gov

Table 1: Examples of Biocatalytic Transformations in Bicyclo[3.2.0]heptane Systems

Precursor Biocatalyst/Enzyme Transformation Product Stereochemistry Reference
(±)-Bicyclo[3.2.0]hept-2-en-6-one Baker's Yeast (Dehydrogenase) Reduction (1R,5S,6S)-exo-alcohol and (1S,5R,6S)-endo-alcohol psu.edu
(±)-Bicyclo[3.2.0]hept-2-en-6-one Curvularia lunata Reduction (1S,5R,6S)-endo-alcohol psu.edu
Bicyclo[3.2.0]hept-2-en-6-one Cyclohexanone monooxygenase (CHMO) Baeyer-Villiger Oxidation Regioisomeric lactones ucl.ac.uk

Stereochemical Analysis of Derivatives (e.g., NMR, X-ray)

The definitive assignment of stereochemistry in derivatives of this compound is accomplished through a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a powerful tool for determining the relative configuration of substituents on the bicyclic skeleton. taltech.ee Detailed analysis of coupling constants (J-values) between adjacent protons provides crucial information about their dihedral angles and, consequently, their cis or trans relationship. taltech.ee For example, a large coupling constant between protons H-5 and H-6 (e.g., J = 8.5 Hz) is indicative of a cis configuration, whereas a smaller coupling constant (e.g., J = 2.4 Hz) suggests a trans relationship. taltech.ee Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals and to elucidate complex spin systems within the molecule. taltech.ee

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive proof of both relative and absolute stereochemistry. taltech.ee By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound or its derivative, a three-dimensional model of the molecule can be generated, showing the precise spatial arrangement of every atom. researchgate.netstir.ac.uk This technique has been used to confirm the structures of key intermediates and derivatives in the synthesis of related bicyclo[3.2.0]heptane systems, validating the assignments made by NMR spectroscopy. taltech.eemdpi.com For instance, the crystal structure of (1R,5S,6S,7R)-6,7-Dihydroxy-6-hydroxymethyl-2-oxabicyclo[3.2.0]heptan-3-one, a related derivative, was solved by direct methods, confirming its solid-state conformation and stereochemistry. researchgate.net

Table 2: Spectroscopic and Crystallographic Data for Stereochemical Analysis

Technique Type of Information Application Example Reference
¹H NMR Relative stereochemistry via coupling constants (J-values) Determination of cis/trans configuration of substituents at C6 and C7. taltech.ee
2D NMR (COSY, HSQC, HMBC) Full structural assignment and connectivity Detailed analysis of the 3-oxabicyclo[3.2.0]heptane skeleton. taltech.ee
Single-Crystal X-ray Diffraction Absolute and relative stereochemistry, bond lengths, bond angles Definitive structural confirmation of enantiomerically pure derivatives. taltech.eestir.ac.ukmdpi.com

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional structure of this compound and its derivatives is paramount to their ability to interact with biological targets such as enzymes and receptors. evitachem.com The rigid, bicyclic framework serves as a constrained scaffold that mimics the conformation of natural ligands, particularly the furanose ring of nucleosides.

This characteristic has been exploited in the design of antiviral agents. By substituting the flexible sugar moiety of a nucleoside with a rigid 3-oxabicyclo[3.2.0]heptane skeleton, researchers aim to create analogues with enhanced binding affinity and improved biological activity. taltech.ee The stereochemistry of the amine and any other substituents dictates how the molecule fits into the active site of a target enzyme. For example, in the development of anti-HIV agents, the precise orientation of functional groups on the bicyclic core is critical for effective interaction with viral enzymes like reverse transcriptase. taltech.ee

Studies on analogous systems, such as cyclohexenyl nucleosides, have shown that both enantiomers can exhibit potent antiviral activity, though often through slightly different binding interactions within the enzyme's active site. acs.org The conformational flexibility or rigidity of the ring system is a key factor influencing this biological activity. acs.org The defined, cleft-like shape of bicyclic systems like this compound makes them valuable tools in molecular recognition studies, enabling specific interactions with biological macromolecules. evitachem.comrsc.org

Computational and Theoretical Investigations of 3 Oxabicyclo 3.2.0 Heptan 6 Amine

Electronic Structure and Bonding Analysis

The molecular structure of 3-Oxabicyclo[3.2.0]heptan-6-amine is characterized by a fused ring system consisting of a cyclopentane (B165970) and a tetrahydrofuran (B95107) ring, creating a bicyclo[3.2.0]heptane core. evitachem.comacs.org The presence of the oxygen heteroatom and the amine group significantly influences the electronic distribution and bonding within the molecule.

Computational analyses, often employing Density Functional Theory (DFT), are used to investigate the electronic structure. These studies reveal the nature of the molecular orbitals, charge distribution, and bond orders. The lone pair of electrons on the oxygen and nitrogen atoms play a crucial role in the molecule's reactivity and intermolecular interactions. The inherent ring strain in the bicyclo[3.2.0]heptane framework, a consequence of the fused four- and five-membered rings, is a key feature influencing its geometry and energetics.

Table 1: General Properties of this compound Hydrochloride

PropertyValue
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
IUPAC NameThis compound;hydrochloride
InChIInChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H
InChI KeySTLPVNLZSCJYPW-UHFFFAOYSA-N
Canonical SMILESC1C2COCC2C1N.Cl

This data is for the hydrochloride salt of the compound. evitachem.com

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is complex due to the flexibility of the five-membered ring and the puckering of the four-membered ring. Computational methods are essential for identifying the stable conformers and the energy barriers between them.

Molecular mechanics and DFT calculations are employed to map the potential energy surface. stir.ac.uk These analyses have shown that the bicyclo[3.2.0]heptane system generally prefers an endo-envelope conformation over an exo-twist conformation. stir.ac.uk The relative energies of different conformers are crucial for understanding the molecule's reactivity and how it might interact with biological targets. The orientation of the amine group (axial vs. equatorial) also contributes significantly to the conformational possibilities and their relative stabilities.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry provides powerful tools to predict the mechanisms of chemical reactions involving this compound and to calculate the structures and energies of transition states. acs.org For instance, the synthesis of the bicyclo[3.2.0]heptane core often involves cycloaddition reactions, and theoretical calculations can elucidate the stereochemical outcomes of such transformations. acs.orgresearchgate.net

DFT and ab initio methods are used to model reaction pathways, locating transition state structures and calculating activation energies. utk.edu This information is invaluable for understanding reaction kinetics and for optimizing synthetic routes. For example, understanding the transition states in the formation of the bicyclic system can explain the observed diastereoselectivity. researchgate.net

Quantum Chemical Descriptors and Structure-Property Relationships (QSAR without biological activity details)

Quantum chemical descriptors derived from the calculated electronic structure of this compound are used to establish quantitative structure-property relationships (QSPR). These descriptors include parameters like molecular orbital energies (HOMO, LUMO), electrostatic potentials, and various charge and shape descriptors. researchgate.netscience.gov

These descriptors can be correlated with physical properties such as solubility, polarity, and reactivity. For example, the fraction of sp³ carbon atoms and principal moments of inertia can provide insights into the molecule's three-dimensional shape, which influences its physical properties. researchgate.net While QSAR often pertains to biological activity, the fundamental relationships between calculated quantum chemical descriptors and non-biological properties are also a significant area of computational investigation.

Molecular Dynamics Simulations and Solvent Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound in different environments, particularly in solution. uab.catacs.org These simulations provide insights into how solvent molecules interact with the solute and influence its conformation and reactivity.

By simulating the system over time, MD can reveal the flexibility of the bicyclic ring system and the dynamics of the amine group. uab.cat Explicit or implicit solvent models can be used to understand how the polarity of the solvent affects the conformational equilibrium and the energy barriers for conformational changes. These simulations are computationally intensive but offer a detailed picture of the molecule's behavior in a realistic environment.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. taltech.ee These predictions are valuable for assigning experimental spectra and for determining the relative configuration of substituents on the bicyclic skeleton. taltech.ee

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This information can help in identifying characteristic vibrational modes of the 3-oxabicyclo[3.2.0]heptane core.

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can predict the collision cross section (CCS) for different adducts of the molecule, which is a parameter measured in ion mobility-mass spectrometry. uni.luuni.lu

Table 2: Predicted Collision Cross Section (CCS) for 1-{3-oxabicyclo[3.2.0]heptan-6-yl}methanamine *

Adductm/zPredicted CCS (Ų)
[M+H]⁺128.10700120.8
[M+Na]⁺150.08894126.1
[M-H]⁻126.09244125.3
[M+NH₄]⁺145.13354137.5
[M+K]⁺166.06288129.1
[M+H-H₂O]⁺110.09698111.4
[M+HCOO]⁻172.09792141.6

This data is for a closely related derivative, 1-{3-oxabicyclo[3.2.0]heptan-6-yl}methanamine, as a proxy for the parent amine. uni.lu

Applications of 3 Oxabicyclo 3.2.0 Heptan 6 Amine As a Synthetic Intermediate and Pharmacological Scaffold

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality of 3-Oxabicyclo[3.2.0]heptan-6-amine makes it a valuable starting material for the synthesis of enantiomerically pure compounds. Its rigid bicyclic system provides a defined stereochemical platform, allowing for the transfer of chirality to new, more complex molecules. This is a critical aspect of modern drug discovery and development, where the specific three-dimensional arrangement of atoms in a molecule can determine its biological activity.

Organic chemists utilize this compound as a foundational element, introducing various substituents and functional groups to its core structure. This process enables the construction of a diverse array of chiral molecules with potential applications in materials science and medicinal chemistry. The synthesis of these complex structures often involves multi-step sequences where the bicyclic amine's stereochemistry directs the formation of new chiral centers.

Scaffold for Complex Molecular Architectures

The unique topology of the 3-Oxabicyclo[3.2.0]heptane framework serves as a robust scaffold for the construction of intricate molecular designs. Its compact and rigid nature allows for precise control over the spatial orientation of appended functional groups, a key factor in designing molecules with specific biological targets.

Design of Conformationally Restricted Analogs

A significant application of the this compound scaffold is in the creation of conformationally restricted analogs of biologically active molecules. By incorporating this rigid bicyclic system, chemists can limit the rotational freedom of a molecule, locking it into a specific bioactive conformation. This can lead to enhanced potency and selectivity for a particular biological target. For instance, this scaffold has been used to synthesize constrained analogs of amino acids, such as the antibiotic furanomycin. researchgate.net The fusion of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings restricts the molecule's flexibility, which can be advantageous for biological activity. researchgate.net

Synthesis of Fused and Spirocyclic Systems

The this compound core is an excellent starting point for the synthesis of more elaborate fused and spirocyclic ring systems. orgsyn.orgacs.org These complex structures are of great interest in drug discovery as they can explore novel chemical space and lead to the identification of compounds with unique pharmacological profiles. Intramolecular reactions, such as [2+2] photocycloadditions, can be employed to generate these intricate architectures with high diastereoselectivity. acs.org For example, diallyl ether derivatives can be converted into 3-oxabicyclo[3.2.0]heptane systems, which can then be further elaborated. acs.org

Table 1: Examples of Complex Architectures from 3-Oxabicyclo[3.2.0]heptane Scaffolds

Starting Material Class Reaction Type Resulting Architecture Reference
Diallylethers [2+2] Photocycloaddition Fused bicyclic systems acs.org
Ketenes and Dihydrooxazoles [2+2] Cycloaddition Bicyclic cyclobutanones researchgate.net

Applications in Medicinal Chemistry (Focus on Scaffold Design, not Clinical Trials)

In medicinal chemistry, the this compound scaffold is prized for its ability to serve as a template for the design of novel therapeutic agents. Its three-dimensional character allows it to mimic the shape of other important molecular recognition motifs.

Design of Nucleoside Analogs

A notable application of this scaffold is in the design of nucleoside analogs. taltech.ee These are molecules that mimic the structure of natural nucleosides, the building blocks of DNA and RNA, and are often used as antiviral and anticancer agents. The 3-oxabicyclo[3.2.0]heptane core can replace the sugar moiety (ribose or deoxyribose) of a natural nucleoside. taltech.ee This modification can lead to compounds with improved metabolic stability and altered biological activity. The goal is to create more effective antiviral agents, with a particular focus on anti-HIV drugs. taltech.ee

Development of Bioisosteres (e.g., for phenyl rings or other scaffolds)

The this compound framework can also serve as a bioisostere for other chemical groups, such as a phenyl ring. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing a planar phenyl group with the three-dimensional bicyclic scaffold can lead to improved physicochemical properties, such as increased solubility and better metabolic stability, while maintaining or even enhancing the desired biological activity.

As a Scaffold for Enzyme Inhibitors or Receptor Ligands (molecular level, in vitro concepts)

The rigid, three-dimensional structure of the 3-oxabicyclo[3.2.0]heptane core makes it an attractive scaffold for the design of molecules intended to interact with biological targets. The specific stereochemistry of this compound provides a defined orientation of its functional groups, which is crucial for precise binding to the active sites of enzymes or the binding pockets of receptors. evitachem.com

At a molecular level, the mechanism of action involves the bicyclic system fitting into specific binding sites, which can lead to the modulation of biological pathways. evitachem.com This interaction can result in either the inhibition or activation of the target protein. Research into related bicyclo[3.2.0]heptane structures, such as cyclobutanone (B123998) analogues of β-lactam antibiotics, has explored their potential as inhibitors of serine proteases like β-lactamase. researchgate.net The proposed mechanism for these related compounds involves the formation of a stable hemiketal with a serine residue in the enzyme's active site, effectively blocking its catalytic function. researchgate.net This principle highlights the potential of the bicyclo[3.2.0]heptane framework, including the 3-oxa analogue, as a foundational structure for developing potent and selective enzyme inhibitors.

The value of this compound lies in its role as a structural template. The amine group serves as a key functional handle for synthetic elaboration, allowing chemists to build a library of derivatives with varied substituents. These modifications can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. The compound is therefore considered a valuable building block in research programs aimed at discovering novel therapeutic agents that function by interacting with enzymes and receptors. evitachem.com

Table 1: In Vitro Applications as a Biological Scaffold

Feature Description Potential Outcome Supporting Evidence
Structural Core Rigid 3-oxabicyclo[3.2.0]heptane framework. Provides a defined three-dimensional shape for interacting with biological targets. The unique bicyclic structure contributes to its biological activity. evitachem.com
Binding Mechanism The molecule fits into specific binding sites on proteins. Modulation of biological pathways through competitive or allosteric interaction. Can potentially inhibit or activate enzymes or receptors. evitachem.com
Functional Group Primary amine at the 6-position. Serves as a versatile point for synthetic modification to create diverse derivatives. Used as a building block for synthesizing more complex molecules. evitachem.com

| Inhibitor Concept | Analogy to related cyclobutanone structures. | Potential to form covalent or semi-covalent bonds (e.g., hemiketals) with active site residues. | Related scaffolds have been explored as serine protease inhibitors. researchgate.net |

Probes for Biological Systems (e.g., modulating specific molecular targets)

Beyond its potential as a therapeutic scaffold, this compound and its derivatives are useful as chemical probes for studying biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby allowing researchers to investigate the target's function in a cellular or organismal context. The ability of the 3-oxabicyclo[3.2.0]heptane framework to be tailored to bind specific enzymes or receptors makes it suitable for this purpose. evitachem.com

The development of probes from this scaffold involves synthetically modifying the core structure to not only ensure selective binding but also to incorporate reporter tags, such as fluorescent dyes or biotin. The primary amine of this compound is an ideal attachment point for such modifications. These tagged molecules enable researchers to visualize the localization of the target protein within a cell, pull down protein complexes for further analysis, or quantify the engagement of the probe with its target.

Furthermore, related bicyclo[3.2.0]heptane systems have been investigated as mechanistic probes to elucidate the function and reaction mechanisms of enzymes. researchgate.net By designing derivatives that act as specific inhibitors or modulators, researchers can study the downstream consequences of altering a single protein's activity, providing valuable insights into complex biological pathways.

Potential in Materials Science and Specialty Chemicals

The utility of this compound extends beyond pharmacology into the realms of materials science and the production of specialty chemicals. evitachem.com Its unique bifunctional nature—containing both a cyclic ether and a primary amine—within a compact and rigid structure makes it a valuable intermediate in advanced synthesis.

In the field of specialty chemicals, this compound serves as a building block for producing molecules with tailored properties for specific industrial applications. evitachem.com The presence of the reactive amine group allows it to be incorporated into larger molecular structures through reactions like amidation, alkylation, and condensation. The ether linkage within the bicyclic system imparts specific polarity and hydrogen bonding capabilities, which can influence the physical properties (e.g., solubility, thermal stability) of the final product.

While direct applications in materials science for this specific amine are still emerging, related bicyclic compounds are being explored. For instance, other derivatives of the 3-oxabicyclo[3.2.0]heptane skeleton, such as 3-Oxabicyclo[3.2.0]heptane-2,4-dione, are noted for their potential use in the development of polymers and other advanced materials. smolecule.com This suggests that the core scaffold is of significant interest to material scientists, and the amine derivative could potentially be used as a monomer or cross-linking agent in the synthesis of novel polymers with unique structural and thermal properties.

Table 2: Applications in Materials and Chemical Synthesis

Application Area Role of the Compound Potential Outcome Rationale
Specialty Chemicals Synthetic Building Block Chemicals with tailored properties for industrial use. evitachem.com The bifunctional nature (amine and ether) allows for versatile chemical modifications.

| Materials Science | Monomer or Intermediate | Development of novel polymers or advanced materials. | Related scaffolds are being investigated for polymer synthesis. smolecule.com The rigid bicyclic structure can impart unique mechanical and thermal properties. |

Table 3: List of Mentioned Compounds

Compound Name
This compound
rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
3-Oxabicyclo[3.2.0]heptane-2,4-dione

Derivatives and Analogs of 3 Oxabicyclo 3.2.0 Heptan 6 Amine: Design, Synthesis, and Characterization

Structural Modifications of the Amine Group

The primary amine of 3-Oxabicyclo[3.2.0]heptan-6-amine is a key handle for derivatization, allowing for a wide range of structural modifications through well-established amine chemistry. evitachem.comevitachem.com

N-Alkylated and N-Acylated Derivatives

The nucleophilic character of the exocyclic amine group makes it amenable to N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties.

N-Alkylation and N-Acylation Reactions: Standard synthetic protocols can be employed to introduce alkyl or acyl groups. For instance, N-alkylation can be achieved by reacting the primary amine with alkyl halides or through reductive amination with aldehydes or ketones. N-acylation is readily performed using acyl chlorides, acid anhydrides, or activated esters. While specific examples starting directly from this compound are not extensively detailed in dedicated studies, the reactivity is well-established for analogous systems. For the related 2-Oxabicyclo[3.2.0]heptan-6-amine, substitution reactions such as alkylation or acylation at the nitrogen atom are known to produce a variety of derivatives. evitachem.com

Amine as a Site for Further Functionalization

The amine group serves as a critical attachment point for more complex moieties, establishing it as a versatile building block in organic synthesis. evitachem.comevitachem.com This functionalization is crucial for constructing molecules with specific biological targets or material properties. For example, the amine can be transformed into sulfonamides, ureas, thioureas, or guanidines, each introducing distinct hydrogen bonding patterns and steric profiles. This versatility allows the 3-oxabicyclo[3.2.0]heptane scaffold to be incorporated into larger, more complex molecular architectures.

Modifications of the Oxa-Bridge

Altering the oxygen atom within the bicyclic core or cleaving the bridge entirely leads to significant changes in the scaffold's geometry and electronic properties, yielding important analogs.

Heteroatom Analogs (e.g., azabicyclo[3.2.0]heptane)

Replacing the oxygen atom of the oxa-bridge with another heteroatom, such as nitrogen or sulfur, generates significant analogs like azabicyclo[3.2.0]heptanes and thiabicyclo[3.2.0]heptanes. These modifications can profoundly impact the molecule's biological activity and chemical reactivity.

The synthesis of 3-azabicyclo[3.2.0]heptane, a prominent nitrogen analog, is well-documented. taltech.ee A key method is the intramolecular [2+2] photocycloaddition of diallylamines. acs.org This reaction, catalyzed by Cu(I), can proceed with high diastereoselectivity. acs.org Similarly, multicomponent cascade reactions have been developed to produce highly substituted and strained 3-azabicyclo[3.2.0]heptane derivatives. researchgate.net The sulfur analog, 2-thiabicyclo[3.2.0]heptan-6-one, has been synthesized via a [2+2] cycloaddition between a dihydrothiophene and dichloroketene (B1203229), showcasing another route to heteroatom-substituted bicyclic systems. researchgate.net

Interactive Table: Synthesis of Heteroatom Analogs of Bicyclo[3.2.0]heptane

Analog Type Synthetic Method Precursors Key Features Citations
3-Azabicyclo[3.2.0]heptane Intramolecular [2+2] Photocycloaddition Diallylethers or Diallylamines Cu(I)-catalyzed, high diastereoselectivity acs.org
3-Azabicyclo[3.2.0]heptane Multicomponent Cascade Reaction (E)-4-heterocrotonates and secondary amines High diastereoselectivity researchgate.net
2-Thiabicyclo[3.2.0]heptan-6-one [2+2] Cycloaddition 2,3-dihydrothiophene and dichloroketene Forms bicyclic ketone, precursor to penicillin analogs researchgate.net

The characterization of these analogs, such as the 2,3,6,7-tetrasubstituted-N-Bn-3-azabicyclo[3.2.0]heptane derivatives, is typically performed using detailed 1H-13C NMR analysis, including 2D methods like COSY, HSQC, and HMBC to determine their precise structure and relative configurations. taltech.ee

Ring-Opened Derivatives

Cleavage of the C-O bond of the oxa-bridge can lead to highly functionalized monocyclic derivatives, specifically substituted cyclopentanes or cycloheptenones depending on the reaction pathway. researchgate.netsmolecule.com While literature specifically detailing the ring-opening of this compound is sparse, related transformations provide insight into potential synthetic routes. For instance, in the synthesis of certain 3-azabicyclo[3.2.0]heptane systems, using methanol (B129727) as a solvent can lead to the capture of a carbocation intermediate and subsequent ring-opening to afford a monocyclic product instead of the expected bicyclic system. taltech.ee In other related oxabicyclic systems, challenges in characterizing ring-opened products have been noted. researchgate.net The synthesis of the 3-oxabicyclo[3.2.0]heptane skeleton itself can proceed through a sequence involving electrophilic addition, ring-opening of a cyclopropylidene ethanol, and subsequent intramolecular cyclization, highlighting ring-opening as a key mechanistic step in forming the scaffold.

Alterations to the Carbon Skeleton

Modifications to the fused cyclobutane (B1203170) and tetrahydrofuran (B95107) rings that form the carbon skeleton of this compound represent a more fundamental class of derivatization. These alterations are often achieved during the synthesis of the core structure itself rather than by post-synthesis modification.

The construction of the bicyclo[3.2.0]heptane framework is frequently accomplished via [2+2] cycloaddition reactions. acs.org For example, the reaction can occur between a cyclobutene (B1205218) derivative and a ketene (B1206846) to form a bicyclic ketone. researchgate.net Another powerful approach is the photochemical ring-expansion of a functionalized cyclobutanone (B123998), which can be used to generate the 2-oxabicyclo[3.2.0]heptan-6-one core. mdpi.com

Furthermore, the carbon skeleton can be altered through ring expansion strategies. For instance, a process involving the simultaneous ring expansion of a cyclopentane (B165970) ring and oxidation can yield a bicyclic lactone, which is a related structural motif. google.com These synthetic strategies allow for the introduction of various substituents and functional groups onto the carbon framework, leading to a wide range of structurally diverse analogs.

Homologation and Chain Extension

Homologation, the process of extending a carbon chain, is a key strategy for modifying the this compound core. This can be achieved through various methods, including iterative sequences of oxidation, Wittig olefination, and hydrogenation. For instance, a two-carbon homologation can be accomplished through an oxidation and Wittig olefination sequence to yield an unsaturated ester, which can then be reduced. beilstein-journals.org Another approach involves the use of diazomethane (B1218177) for ring expansion of related cyclobutanone systems, which can be adapted for homologation of the bicyclo[3.2.0]heptane framework. unica.it These methods allow for the systematic extension of side chains attached to the bicyclic core, enabling the exploration of structure-activity relationships.

Introduction of Additional Stereocenters or Functional Groups

The introduction of new stereocenters and functional groups is critical for fine-tuning the biological activity and physicochemical properties of this compound analogs. This can be achieved through several synthetic transformations:

Nucleophilic Substitution: The primary amine group of the parent compound can undergo nucleophilic substitution to introduce a wide variety of functional groups. evitachem.comevitachem.com

[2+2] Photocycloaddition: This powerful reaction is used to construct the bicyclo[3.2.0]heptane skeleton itself and can be adapted to introduce substituents. For example, the photocycloaddition of maleic anhydride (B1165640) with a protected 3-pyrroline (B95000) is a key step in synthesizing 6- and 7-substituted 3-azabicyclo[3.2.0]heptane derivatives. researchgate.net

Epoxidation and Ring Opening: Sharpless asymmetric epoxidation of an appropriate precursor, followed by ring-opening reactions, can introduce hydroxyl and other functional groups with high stereocontrol. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling: The presence of a carbon-iodine bond in some bicyclic intermediates allows for the introduction of various aryl and other groups via Suzuki coupling and other palladium-catalyzed reactions. uniovi.es

Oxidation and Reduction: The core structure and its substituents can be modified through oxidation to yield derivatives like oxides or nitroso compounds, or through reduction to form hydroxylamines or amides. evitachem.com

These methods provide a versatile toolkit for creating a diverse range of analogs with controlled stereochemistry and functionality.

Focused Library Synthesis of this compound Analogs

Focused library synthesis aims to generate a collection of structurally related compounds for screening and lead optimization. For this compound analogs, this is often achieved by leveraging a common synthetic route and varying the building blocks in the final steps. For example, a library of analogs can be produced from a common intermediate by employing different amines or halides in nucleophilic substitution reactions. evitachem.com Companies like Enamine offer the synthesis of such analog libraries based on their building block collections. enaminestore.com The development of efficient, multi-component reactions is also crucial for library synthesis. For instance, cascade reactions have been utilized for the synthesis of 3-oxabicyclo[3.2.0]heptane derivatives. taltech.ee

Strategies for Divergent Synthesis from a Common Intermediate

Divergent synthesis is an efficient strategy to create a variety of complex molecules from a single, advanced intermediate. For the 3-Oxabicyclo[3.2.0]heptane scaffold, a common intermediate can be strategically functionalized to access different classes of analogs. A key example is the use of a 3-oxabicyclo[3.2.0]heptan-2-one core building block, which can be stereoselectively synthesized and then elaborated into various illicium sesquiterpenes. mdpi.com This approach allows for the efficient exploration of chemical space around the core scaffold. Another divergent strategy involves the modification of a cyclobutane-fused dihydropyran intermediate. Through selective reactions such as reduction or cross-coupling, both 3-substituted and 3-unsubstituted dihydropyrans can be prepared from a single precursor. uniovi.es Similarly, a divergent method for attaching polypyridyl ligands to peptides has been developed using unnatural amino acids containing a pyridyl group, which could be adapted for the functionalization of the this compound core. acs.org

Biochemical and Molecular Interaction Studies of 3 Oxabicyclo 3.2.0 Heptan 6 Amine and Its Analogs in Vitro Focus

Ligand-Target Binding Studies

The bicyclic structure of 3-Oxabicyclo[3.2.0]heptan-6-amine is a key feature that allows it to fit into specific binding sites of biological targets like enzymes and receptors. evitachem.com This interaction can lead to the modulation of biological pathways through either inhibition or activation. evitachem.com While specific binding assay data for this compound is not extensively detailed in the provided results, the general principle of its interaction is noted. For instance, analogs such as 2-Oxabicyclo[3.2.0]heptan-6-amine have been studied for their binding affinity to various molecular targets, where the rigid oxabicyclo ring system plays a crucial role in establishing stable binding interactions.

Studies on related bicyclic compounds provide insights into potential interactions. For example, research on 2-Oxabicyclo[3.2.0]hept-6-ylamine has included investigations into its binding affinity for nicotinic receptors. Furthermore, analogs of this compound have been designed as conformational mimics of antiviral agents like stavudine, targeting HIV reverse transcriptase. researchgate.net

Molecular Mechanism of Action

At the molecular level, the mechanism of action for this compound hydrochloride is centered on its interaction with biological targets. evitachem.com The distinct bicyclic system, which includes an oxygen atom within one of the rings, is fundamental to its biological activity. evitachem.com This structure facilitates its accommodation into specific binding sites, thereby influencing biological functions by either activating or inhibiting them. evitachem.com

Computational studies on related structures, such as certain 3-oxabicyclo[3.2.0]heptane-type nucleosides, have been conducted to understand their lack of activity against HIV. These investigations focused on their activation process and interaction with HIV reverse transcriptase. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Identifying Key Pharmacophores

The core pharmacophore of this class of compounds is the 3-oxabicyclo[3.2.0]heptane scaffold. The presence and orientation of the amine group are critical for its biological interactions. The bicyclic nature of the scaffold provides a rigid framework that, when appropriately substituted, can present key functionalities for target binding. For instance, in the context of antibacterial agents, the pyridione epoxide moiety in a related compound was identified as a key pharmacophore for activity against Bacillus subtilis. mdpi.com While this is not this compound itself, it highlights the importance of specific functional groups attached to a core scaffold in defining biological activity.

Impact of Stereochemistry on Binding Affinity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of bicyclo[3.2.0]heptane derivatives. The relative configuration of substituents on the bicyclic ring system can significantly influence binding affinity and selectivity. For example, in the synthesis of 3-aza- and 3-oxabicyclo[3.2.0]heptane derivatives, the diastereoselectivity of the reaction was found to be dependent on factors like the choice of amine and reaction temperature. taltech.ee

The determination of the relative and absolute configurations of these compounds is crucial and has been achieved through detailed NMR analysis and single-crystal X-ray diffraction. taltech.ee For instance, the coupling constants between protons on the bicyclic frame can reveal the cis or trans relationship of substituents, which in turn affects how the molecule presents itself to a biological target. taltech.ee The separation of enantiomers of oxa- and azabicyclo[3.2.0]heptane derivatives has been accomplished through enzymatic kinetic resolution, underscoring the importance of chirality in their biological evaluation. researchgate.net

Protein-Ligand Interaction Analysis

The crystal structure of related compounds, such as (1R,5S,6S,7R)-6,7-Dihydroxy-6-hydroxymethyl-2-oxabicyclo[3.2.0]heptan-3-one, has been determined, providing precise information about the geometry of the bicyclic system, which is invaluable for building accurate models for docking studies. researchgate.net

In Vitro Enzymatic Stability and Metabolic Fate

The in vitro metabolic stability of a compound is a critical parameter in drug discovery, and it is often assessed using liver microsomes or other enzymatic preparations. While specific data on the enzymatic stability of this compound is not provided in the search results, the types of reactions it can undergo give an indication of its potential metabolic pathways. These include oxidation, which could yield oxidized derivatives, and reduction to different amine forms. evitachem.com Nucleophilic substitution at the amine group is also a possible transformation. evitachem.com

Enzymes like Baeyer-Villiger monooxygenases are known to oxidize bicyclic ketones, which could be a potential metabolic route for derivatives of this compound. acs.org For example, the oxidation of bicyclo[3.2.0]hept-2-en-6-one has been studied in the context of these enzymes. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Oxabicyclo 3.2.0 Heptan 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR for structural elucidation and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. emerypharma.comomicsonline.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of atoms within the 3-Oxabicyclo[3.2.0]heptan-6-amine molecule. emerypharma.comipb.pt

1D NMR:

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key features include chemical shift (ppm), signal multiplicity (e.g., singlet, doublet, triplet), coupling constants (J-values in Hz), and integration (relative number of protons). emerypharma.com For the 3-Oxabicyclo[3.2.0]heptane core, the protons on the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the bicyclic structure. taltech.ee The protons adjacent to the oxygen atom and the amine group will show distinct downfield shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. rsc.org The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms like oxygen and nitrogen.

2D NMR: To resolve spectral overlap and unambiguously assign all proton and carbon signals, various 2D NMR experiments are employed. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is instrumental in tracing the connectivity of protons within the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are particularly important for determining the stereochemistry of the molecule. ipb.pt They identify protons that are close in space, even if they are not directly bonded, providing crucial information about the relative orientation of substituents on the bicyclic framework. For instance, the cis or trans relationship of the amine group relative to the fused ring system can be determined by observing specific NOE correlations. ipb.pt

The relative configuration of substituents on the 3-azabicyclo[3.2.0]heptane and 3-oxabicyclo[3.2.0]heptane skeletons can be determined by analyzing the ¹H-¹H coupling constants in the ¹H NMR spectrum. taltech.ee

NMR Data for Bicyclo[3.2.0]heptane Derivatives
Technique Information Yielded
¹H NMRChemical environment of protons, multiplicity, coupling constants, integration. emerypharma.com
¹³C NMRChemical environment of carbon atoms. rsc.org
COSYCorrelation between coupled hydrogens. emerypharma.com
HSQC/HMQCCorrelation between directly bonded protons and carbons. omicsonline.org
HMBCLong-range correlations between protons and carbons. omicsonline.org
NOESYSpatial proximity of protons, crucial for stereochemistry. ipb.pt

Mass Spectrometry (MS) (e.g., High-resolution MS for exact mass, fragmentation analysis)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the precise elemental formula of this compound, distinguishing it from other isomers. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. rsc.orguab.cat

Fragmentation Analysis: In addition to the molecular ion peak, mass spectra show a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the 3-oxabicyclo[3.2.0]heptane core and the amine functional group. Analysis of these fragments provides further evidence for the proposed structure.

Mass Spectrometry Data for this compound Derivatives
Technique Information Yielded
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition. rsc.orguab.cat
Fragmentation AnalysisStructural information based on characteristic fragment ions.

Infrared (IR) Spectroscopy (for functional group identification)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. medify.co Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. medify.co

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretch: The primary amine (–NH₂) group will show two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. libretexts.orgyoutube.com The presence of two peaks in this region is a hallmark of a primary amine. youtube.com

C-O Stretch: The ether linkage within the tetrahydrofuran ring will produce a strong C-O stretching absorption, typically in the 1000-1300 cm⁻¹ region.

C-H Stretch: The C-H bonds of the alkane portions of the molecule will show strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Characteristic IR Absorption Frequencies
Functional Group Absorption Range (cm⁻¹)
N-H Stretch (Primary Amine)3300-3500 (two peaks) libretexts.orgyoutube.com
C-O Stretch (Ether)1000-1300
C-H Stretch (Alkane)2850-2960 libretexts.org

Chiroptical Spectroscopy (e.g., CD, ORD for enantiomeric excess determination)

Since this compound is a chiral molecule, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for studying its stereochemical properties. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers. uab.cat

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample and can also help in assigning the absolute configuration of the stereocenters by comparing the experimental spectrum with that of a known standard or with theoretical calculations. researchgate.net The Cotton effects observed in the CD spectrum are highly sensitive to the spatial arrangement of atoms and chromophores in the molecule. scribd.com

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation as a function of wavelength. It can also be used to characterize enantiomers and determine enantiomeric purity. scribd.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net If a suitable single crystal of a salt of this compound can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the exact spatial arrangement of all atoms in the solid state. This technique is often used to unambiguously confirm the stereochemistry that was inferred from other spectroscopic methods like NMR. taltech.ee The absolute configuration of a related oxabicyclo[3.2.0]heptane derivative has been determined using single-crystal X-ray analysis. researchgate.net

Advanced Chromatographic Methods (e.g., Chiral HPLC for enantiomer separation)

Chromatographic techniques are essential for the separation and purification of compounds, as well as for the determination of enantiomeric purity. csfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for separating the enantiomers of a chiral compound. csfarmacie.czamericanpharmaceuticalreview.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Various types of CSPs are available, and the choice of column and mobile phase is critical for achieving good resolution. nih.gov Chiral HPLC can be used to determine the enantiomeric excess of a sample of this compound with high accuracy and precision. americanpharmaceuticalreview.com Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations. chromatographyonline.com

Chiral HPLC Parameters for Enantiomeric Separation
Component Description
Stationary Phase Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, cyclodextrin-based). csfarmacie.czamericanpharmaceuticalreview.com
Mobile Phase A mixture of solvents (e.g., hexane/isopropanol) that allows for differential interaction of enantiomers with the CSP. nih.gov
Detector UV or other suitable detector to monitor the elution of the separated enantiomers.

Emerging Research Frontiers and Prospective Directions for 3 Oxabicyclo 3.2.0 Heptan 6 Amine

Integration with Flow Chemistry and Automated Synthesis

The precise control over reaction parameters offered by continuous flow chemistry makes it an attractive platform for the synthesis of complex molecules, including chiral amines. nih.govwhiterose.ac.uk The integration of flow chemistry with automated synthesis platforms, driven by artificial intelligence, is revolutionizing the discovery and production of novel chemical entities. youtube.comyoutube.com

For 3-Oxabicyclo[3.2.0]heptan-6-amine, flow chemistry could enable safer and more efficient synthetic routes. For instance, photochemical [2+2] cycloadditions, a key step in constructing the bicyclo[3.2.0]heptane core, can be significantly enhanced in flow reactors, allowing for better light penetration and temperature control. mykhailiukchem.org Furthermore, the multi-step synthesis of this amine from readily available starting materials could be streamlined into a continuous, automated process, from reaction to work-up and purification. nih.govnih.gov This approach not only accelerates the synthesis but also facilitates rapid library generation for screening purposes.

The racemization of chiral amines, a critical process for dynamic kinetic resolution, has been successfully implemented in continuous flow systems using solid-supported catalysts. acs.orgacs.org This technique could be adapted for the stereoselective synthesis of enantiomerically pure this compound, a crucial aspect for its application in pharmaceuticals and catalysis.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential AdvantageRelevant Research on Analogous Systems
Photochemistry Improved efficiency and safety of [2+2] cycloadditions.Photochemical synthesis of bicyclic amines in flow. mykhailiukchem.org
Multi-step Synthesis Telescoping of reaction, work-up, and purification steps.Integrated continuous flow systems for amine synthesis. nih.govnih.gov
Chiral Resolution Continuous racemization for dynamic kinetic resolution.Flow-based racemization of chiral amines. acs.orgacs.org
Automation Rapid library generation and process optimization.AI-driven automated synthesis platforms. youtube.com

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the design and synthesis of complex assemblies held together by non-covalent interactions. rsc.org The rigid, three-dimensional structure of bicyclic compounds makes them excellent building blocks for constructing novel supramolecular architectures. acs.org

The this compound scaffold, with its defined stereochemistry and hydrogen bonding capabilities (amine and ether oxygen), could be a valuable component in host-guest chemistry. It could potentially act as a guest molecule, fitting into the cavities of larger macrocyclic hosts, or be incorporated into the structure of a host to create specific recognition sites. The design of macrocycles with non-planar architectures is a significant area of research, and the inclusion of rigid bicyclic units can lead to the formation of unique cavities for guest encapsulation. acs.org The interactions of such systems are often studied to understand molecular recognition phenomena, which are fundamental to biological processes.

Exploration as Organocatalysts or Ligands in Metal Catalysis

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. rsc.orgacs.org Chiral bicyclic amines and their derivatives have emerged as a privileged class of ligands and organocatalysts. researchgate.netnih.gov

The rigid framework of this compound can provide a well-defined chiral environment around a catalytic center. As an organocatalyst, the amine functionality could be utilized in a variety of asymmetric transformations. For example, chiral amines are known to catalyze aldol (B89426) reactions, Michael additions, and Mannich reactions. The specific stereochemical outcome would be dictated by the rigid bicyclic scaffold. Recent studies on azabicyclo[2.1.1]hexanes have demonstrated their potential in asymmetric organocatalysis. acs.orgnih.govresearchgate.netthieme-connect.deacs.org

In metal catalysis, this compound could serve as a chiral ligand for a wide range of transition metals. researchgate.net The nitrogen atom of the amine and the oxygen atom of the oxabicyclo core could potentially act as a bidentate ligand, chelating to a metal center and creating a chiral pocket. Such chiral metal complexes are instrumental in asymmetric hydrogenation, C-H activation, and conjugate addition reactions. rsc.orgacs.org The development of new chiral ligands is crucial for advancing asymmetric catalysis, and bicyclic structures offer a robust platform for ligand design. nih.gov

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalysis TypePotential RoleExamples from Related Scaffolds
Organocatalysis Chiral Brønsted base or in enamine/iminium ion catalysis.Asymmetric synthesis using azabicyclo[2.1.1]hexanes. acs.orgnih.govresearchgate.net
Metal Catalysis Chiral ligand for asymmetric transformations.Chiral bicyclic phosphoramidites in Cu-catalyzed additions. nih.gov
Metal Catalysis Ligand for asymmetric C-H activation.Chiral cyclopentadienyl (B1206354) ligands in Rh- and Ir-catalyzed reactions. researchgate.net

Development of Novel Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. Bicyclic scaffolds are increasingly being used to create probes and modulators of biological processes due to their conformational rigidity and ability to mimic peptide turns. nih.govnih.gov

Derivatives of this compound could be developed as novel chemical probes. For instance, by attaching a fluorescent dye or a photoreactive group, this scaffold could be used to study protein-ligand interactions or to identify the binding partners of a particular drug. The synthesis of fluorescent probes based on the bicyclomycin (B1666983) scaffold has been reported for studying its interaction with the transcription termination factor rho. nih.gov A similar approach could be applied to this compound to investigate its biological targets. Furthermore, the development of "click" chemistry handles on such scaffolds allows for the in situ attachment of reporter tags, enhancing their utility in complex biological environments. mdpi.com

Future Prospects in Scaffold Diversity and Innovation

The exploration of novel molecular scaffolds is a key driver of innovation in drug discovery and materials science. nih.gov The this compound framework itself represents a unique point in chemical space, but its true potential lies in the ability to generate diverse libraries of related compounds. nih.govresearchgate.net

Future research will likely focus on developing synthetic methodologies to introduce a wide range of substituents at various positions of the bicyclic core. This will allow for the fine-tuning of the molecule's steric and electronic properties, leading to optimized activity in a particular application. The concept of "privileged structures" in medicinal chemistry suggests that certain scaffolds are capable of binding to multiple, unrelated biological targets. acs.org By systematically exploring the chemical space around the this compound core, it may be possible to identify new privileged substructures. The generation of conformationally restricted bicyclic secondary diamines has been shown to be a valuable strategy for creating diverse scaffold libraries. researchgate.net

Interdisciplinary Research Opportunities

The unique properties of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Chemistry and Biology: Collaboration between synthetic chemists and biologists will be essential for designing and evaluating derivatives of this compound as potential drug candidates or chemical probes. The synthesis of novel bicyclic amines and the investigation of their structure-activity relationships against diseases like malaria and sleeping sickness highlight the fruitfulness of such collaborations. nih.gov

Chemistry and Materials Science: The rigid nature of the scaffold makes it an interesting building block for the creation of novel polymers and crystalline materials with unique properties.

Chemistry and Computational Science: Computational modeling can be used to predict the binding modes of this compound derivatives with biological targets, guide the design of new catalysts, and understand the conformational preferences of these molecules. acs.org

The exploration of bicyclic peptides as alternatives to traditional small molecules and antibodies in therapeutics and diagnostics is another burgeoning interdisciplinary field where scaffolds like this compound could find application. nih.gov

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